[1,2'-Binaphthalene]-2-carboxaldehyde, 1',4'-dimethoxy-3'-methyl-
Description
The compound [1,2'-Binaphthalene]-2-carboxaldehyde, 1',4'-dimethoxy-3'-methyl- is a polyfunctionalized binaphthalene derivative featuring a carboxaldehyde group at position 2 of the first naphthalene ring and methoxy (1',4') and methyl (3') substituents on the second naphthalene unit. Its structure combines aromaticity with electron-donating (methoxy) and electron-withdrawing (carboxaldehyde) groups, making it a versatile intermediate in asymmetric catalysis, chiral ligand synthesis, and pharmaceuticals.
Properties
CAS No. |
827347-01-3 |
|---|---|
Molecular Formula |
C24H20O3 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-(1,4-dimethoxy-3-methylnaphthalen-2-yl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C24H20O3/c1-15-21(22-17(14-25)13-12-16-8-4-5-9-18(16)22)24(27-3)20-11-7-6-10-19(20)23(15)26-2/h4-14H,1-3H3 |
InChI Key |
FSECYDQTFXESMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1C3=C(C=CC4=CC=CC=C43)C=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2’-Binaphthalene]-2-carboxaldehyde, 1’,4’-dimethoxy-3’-methyl- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of p-dimethoxybenzene with 3-methyl-2-butanol in the presence of sulfuric acid . This reaction forms the core structure, which is then further functionalized through various steps to introduce the carboxaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or nickel may be employed to facilitate specific steps in the synthesis .
Chemical Reactions Analysis
Types of Reactions
[1,2’-Binaphthalene]-2-carboxaldehyde, 1’,4’-dimethoxy-3’-methyl- undergoes several types of chemical reactions, including:
Oxidation: The carboxaldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthalenes, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[1,2’-Binaphthalene]-2-carboxaldehyde, 1’,4’-dimethoxy-3’-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of [1,2’-Binaphthalene]-2-carboxaldehyde, 1’,4’-dimethoxy-3’-methyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Efficiency : Methoxylation and alkylation steps (e.g., using NaH/MeI in DMF ) are common in binaphthalene functionalization but may require optimization for sterically hindered substrates like the target compound.
- Chirality : Enantiopure binaphthalenes (e.g., (R)- and (S)-isomers ) highlight the importance of stereochemistry in applications such as catalysis, where the target compound’s 3′-methyl group could induce axial chirality.
- Stability : Carboxaldehyde-containing derivatives may exhibit lower thermal stability compared to carboxylate or methoxy analogues due to aldehyde reactivity .
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